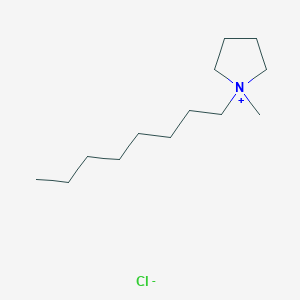

1-Methyl-1-octylpyrrolidin-1-ium chloride

Descripción general

Descripción

1-Methyl-1-octylpyrrolidin-1-ium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₂₈ClN.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1-octylpyrrolidin-1-ium chloride can be synthesized through the quaternization of 1-methylpyrrolidine with 1-chlorooctane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve heating the reactants in a suitable solvent, such as acetonitrile or toluene, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1-octylpyrrolidin-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or acetate ions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium cyanide in polar solvents such as water or ethanol.

Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride

Major Products:

Substitution Reactions: Yield products such as 1-methyl-1-octylpyrrolidin-1-ium hydroxide or 1-methyl-1-octylpyrrolidin-1-ium acetate.

Oxidation and Reduction Reactions: Produce various oxidized or reduced derivatives, depending on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

1-Methyl-1-octylpyrrolidin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in drug delivery systems, particularly in enhancing the solubility and stability of pharmaceutical compounds.

Industry: Utilized in the formulation of ionic liquids, which are used as solvents and electrolytes in various industrial processes

Mecanismo De Acción

The mechanism of action of 1-methyl-1-octylpyrrolidin-1-ium chloride primarily involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function .

Comparación Con Compuestos Similares

- 1-Methyl-1-butylpyrrolidin-1-ium chloride

- 1-Methyl-1-hexylpyrrolidin-1-ium chloride

- 1-Methyl-1-decylpyrrolidin-1-ium chloride

Comparison: 1-Methyl-1-octylpyrrolidin-1-ium chloride is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it more effective in certain applications compared to its shorter or longer alkyl chain counterparts. For example, 1-methyl-1-butylpyrrolidin-1-ium chloride may have higher solubility in water but lower efficacy in disrupting lipid membranes, while 1-methyl-1-decylpyrrolidin-1-ium chloride may have stronger membrane-disrupting properties but lower solubility .

Actividad Biológica

1-Methyl-1-octylpyrrolidin-1-ium chloride (C₁₃H₂₈ClN) is a quaternary ammonium compound classified as an ionic liquid. Its unique structural features, including a pyrrolidine ring and an octyl chain, contribute to its amphiphilic nature, allowing it to interact with biological membranes and exhibit various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential cytotoxic effects, and applications in drug delivery.

- Molecular Formula : C₁₃H₂₈ClN

- Molecular Weight : 233.82 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in various organic solvents

The biological activity of this compound is primarily attributed to its ability to disrupt microbial membranes. The cationic nature of the compound allows it to interact with negatively charged components of cell membranes, leading to increased permeability and cell lysis. This property is particularly relevant for its use as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study explored the efficacy of this compound against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new disinfectants and antiseptics .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further research in cancer therapeutics.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results highlight the compound's potential in pharmaceutical applications targeting cancer cells .

Drug Delivery Applications

The ability of this compound to enhance membrane permeability makes it an attractive candidate for drug delivery systems. Its amphiphilic nature facilitates the formation of micelles in aqueous solutions, which can encapsulate therapeutic agents and improve their bioavailability.

Mechanism of Enhanced Drug Delivery

The compound's interaction with lipid bilayers allows for:

- Increased solubility of hydrophobic drugs.

- Enhanced cellular uptake through membrane disruption.

This property is particularly beneficial in formulating drugs for poorly soluble compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-2-octylpyrrolidin-1-ium chloride | Similar pyrrolidine structure but different alkyl chain position | Potentially different biological activities due to structural variation |

| N-Methyl-N-octadecylpyrrolidinium chloride | Longer alkyl chain (octadecyl) | Enhanced hydrophobicity may lead to different surfactant properties |

| 1-Methyl-N-butylpyrrolidinium chloride | Shorter butyl chain | Reduced hydrophobicity may affect antimicrobial efficacy |

This comparative analysis emphasizes the distinct properties of this compound, particularly regarding its antimicrobial activity and surfactant capabilities .

Propiedades

IUPAC Name |

1-methyl-1-octylpyrrolidin-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N.ClH/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMCPMPHEHNPRY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1(CCCC1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624767 | |

| Record name | 1-Methyl-1-octylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909398-60-3 | |

| Record name | 1-Methyl-1-octylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.